![molecular formula C12H9BrN6S2 B11042423 3-(5-bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042423.png)

3-(5-bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

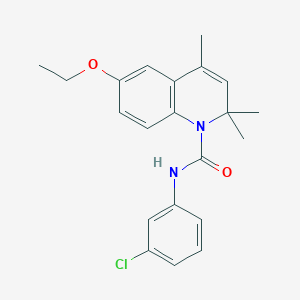

3-(5-Bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including bromothiophene, pyrazole, triazole, and thiadiazole

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(5-Bromthiophen-2-yl)-6-(1-Ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol umfasst typischerweise mehrstufige Reaktionen, die von kommerziell erhältlichen Vorläufern ausgehen. Ein gängiger Syntheseweg beinhaltet:

Bildung des Pyrazolrings: Ausgehend von Ethylhydrazin und einem geeigneten Diketon zur Bildung des Pyrazolrings.

Bromierung von Thiophen: Bromierung von Thiophen an der 5-Position unter Verwendung von Brom oder N-Bromsuccinimid (NBS).

Cyclisierung: Die Bromthiophen- und Pyrazolzwischenprodukte werden dann in Gegenwart eines geeigneten Katalysators unter Rückflussbedingungen mit einem Triazol-Thiadiazolvorläufer zur Cyclisierung gebracht.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, umweltfreundlicheren Lösungsmitteln und effizienteren Katalysatoren umfassen.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Thiophen- und Pyrazolringen.

Reduktion: Reduktionsreaktionen können den Bromsubstituenten oder die stickstoffhaltigen Ringe anvisieren.

Substitution: Das Bromatom im Thiophenring kann unter geeigneten Bedingungen mit verschiedenen Nucleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Nucleophile wie Natriumazid (NaN3) oder Thioharnstoff in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Oxidation: Oxidierte Derivate der Thiophen- und Pyrazolringe.

Reduktion: Reduzierte Formen des Bromsubstituenten oder stickstoffhaltiger Ringe.

Substitution: Verschiedene substituierte Thiophenderivate, abhängig vom verwendeten Nucleophil.

Chemie:

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie wirken und Komplexe mit Übergangsmetallen bilden, die als Katalysatoren in organischen Reaktionen verwendet werden können.

Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für den Einsatz in organischer Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs).

Biologie und Medizin:

Antimikrobielle Mittel: Die Verbindung hat aufgrund ihrer heterocyclischen Struktur, die mit bakteriellen Enzymen und Proteinen interagieren kann, Potenzial als antimikrobielles Mittel.

Krebsforschung: Seine Fähigkeit, mit DNA und Proteinen zu interagieren, macht es zu einem Kandidaten für die Entwicklung von Krebsmedikamenten.

Industrie:

Farbstoffe und Pigmente: Das konjugierte System der Verbindung kann bei der Synthese von Farbstoffen und Pigmenten mit bestimmten optischen Eigenschaften verwendet werden.

Pharmazeutika: Es kann als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen dienen.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen, Proteinen und Nukleinsäuren. Die heterocyclischen Ringe ermöglichen mehrere Bindungsmodi, darunter Wasserstoffbrückenbindungen, π-π-Stapelung und Koordination mit Metallionen. Diese Wechselwirkungen können die Aktivität von biologischen Zielstrukturen modulieren, was zu antimikrobiellen oder krebshemmenden Wirkungen führt.

Ähnliche Verbindungen:

- 3-(5-Chlorthiophen-2-yl)-6-(1-Ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

- 3-(5-Methylthiophen-2-yl)-6-(1-Ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

Vergleich:

- Einzigartigkeit: Der Bromsubstituent in 3-(5-Bromthiophen-2-yl)-6-(1-Ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol bietet im Vergleich zu seinen Chlor- und Methylanalogen eine einzigartige Reaktivität. Brom ist eine bessere Abgangsgruppe, was Substitutionsreaktionen erleichtert.

- Reaktivität: Das Vorhandensein von Brom kann die Reaktivität der Verbindung in Kreuzkupplungsreaktionen verbessern, wodurch sie für synthetische Anwendungen vielseitiger wird.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes, proteins, and nucleic acids. The heterocyclic rings allow for multiple binding modes, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of biological targets, leading to antimicrobial or anticancer effects.

Similar Compounds:

- 3-(5-Chlorothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 3-(5-Methylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Comparison:

- Uniqueness: The bromine substituent in 3-(5-bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole provides unique reactivity compared to its chloro and methyl analogs. Bromine is a better leaving group, facilitating substitution reactions.

- Reactivity: The presence of bromine can enhance the compound’s reactivity in cross-coupling reactions, making it more versatile for synthetic applications.

Eigenschaften

Molekularformel |

C12H9BrN6S2 |

|---|---|

Molekulargewicht |

381.3 g/mol |

IUPAC-Name |

3-(5-bromothiophen-2-yl)-6-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C12H9BrN6S2/c1-2-18-6-7(5-14-18)11-17-19-10(15-16-12(19)21-11)8-3-4-9(13)20-8/h3-6H,2H2,1H3 |

InChI-Schlüssel |

DEOROYJDAPGMRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11042359.png)

![N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide](/img/structure/B11042364.png)

![2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11042372.png)

![6-hydroxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11042375.png)

![2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11042376.png)

![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11042379.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042380.png)

![(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042384.png)

![(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042402.png)

![6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042418.png)